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Compound of Interest

1-(4-Chlorophenylamino)-2-
Compound Name:

butanol
CAS No.: 226879-73-8
Cat. No.: B6331149

Get Quote

\ J

Scope: Chemical Identification, Synthesis, and Impurity Profiling Target Audience: Medicinal
Chemists, Process Chemists, Analytical Scientists

Part 1: Executive Summary & Chemical Identity

1-(4-Chlorophenylamino)-2-butanol is a secondary amine formed by the

-alkylation of 4-chloroaniline with a 2-hydroxybutyl chain. While structurally simple, this
molecule is critical in pharmaceutical development as a potential process-related impurity (PRI)
or a genotoxic impurity (GTI) precursor.

Its formation is classically associated with the ring-opening of 1,2-epoxybutane (butylene oxide)
by 4-chloroaniline. This reaction is particularly relevant because 1,2-epoxybutane is a common
stabilizer in chlorinated solvents (e.g., dichloromethane, trichloroethylene). If 4-chloroaniline is
utilized in a reaction medium containing stabilized chlorinated solvents, this specific impurity
may form trace artifacts, complicating the impurity profile of the final drug substance.

Chemical Identity Data
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Property Specification

IUPAC Name 1-[(4-Chlorophenyl)amino]butan-2-ol

Systematic Name -(4-Chlorophenyl)-1-amino-2-butanol

Molecular Formula

Molecular Weight 199.68 g/mol
Monoisotopic Mass 199.0764 Da
Not widely indexed in public registries.[1] (See
CAS Number
Note 1)
SMILES CCC(O)CNclcce(Clhecl
InChl Key (Predicted) InChlKey=... (Requires generation)

Note 1 (CAS Status): Unlike its propanol analog (1-(4-chlorophenylamino)-2-propanol, CAS
5306-85-4), the butanol variant is often treated as a "novel" intermediate or specific impurity in
patent literature rather than a catalogue commodity. Researchers should rely on the IUPAC
name or structure search in proprietary databases (e.g., SciFinder-n, Reaxys) for specific
registry numbers.

Part 2: Synthetic Pathway & Mechanism

The synthesis of 1-(4-chlorophenylamino)-2-butanol follows a nucleophilic ring-opening
mechanism. The regioselectivity is governed by steric hindrance, favoring the attack of the
aniline nitrogen at the less substituted carbon (C1) of the epoxide.

Reaction Scheme

The reaction involves 4-Chloroaniline (Nucleophile) and 1,2-Epoxybutane (Electrophile).
e Reactants:
o 4-Chloroaniline (CAS: 106-47-8)

o 1,2-Epoxybutane (CAS: 106-88-7)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://chem.echa.europa.eu/100.000.683/identity
https://www.benchchem.com/product/b6331149/docs?utm_src=pdf-body#technical-monograph-1-4-chlorophenylamino-2-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6331149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Conditions:
o Thermal: Reflux in Ethanol/Water (Lewis acid-free).
o Catalytic: Lithium Perchlorate (

) or Calcium Triflate (

) in Acetonitrile (accelerates rate and improves regioselectivity).

Mechanistic Visualization (DOT Diagram)

Reaction Conditions

- | Catalyst: LiCIO4 (Optional)

Solvent: EtOH or CH3CN
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Figure 1: Synthetic pathway showing the nucleophilic attack of 4-chloroaniline on 1,2-
epoxybutane. The C1 attack is kinetically favored, yielding the target amino-alcohol.

Part 3: Analytical Characterization (Self-Validating
Protocols)

To confirm the identity of 1-(4-chlorophenylamino)-2-butanol, researchers must employ
orthogonal analytical techniques. The following data is predicted based on structural analogs
and standard spectroscopic principles.
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Mass Spectrometry (LC-MS/ESI)

 lonization Mode: Positive Electrospray lonization (ESI+).

e Target lon

« |sotopic Pattern: A characteristic Chlorine signature is mandatory.

o M (200.1): 100% relative abundance (

).

o M+2 (202.1): ~32% relative abundance (

).
o Fragmentation (MS/MS):

o Loss of water (

):

o Cleavage of the C-N bond yielding the 4-chloroaniline fragment (
)

Nuclear Magnetic Resonance ( -NMR)

e Solvent:

or

o Key Signals:

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6331149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Aromatic Protons: Two doublets (AA'BB' system) at
ppm (characteristic of para-substituted anilines).

o Amine Proton (NH): Broad singlet, exchangeable with

, typically
ppm (shift dependent on concentration/solvent).

o Methine Proton (CH-OH): Multiplet at

ppm.

o Methylene Protons (N-CH2): Multiplet/Doublet of doublets at

ppm.

o Ethyl Group (CH2-CH3): Triplet (

) at
ppm and multiplet (
) at

ppm.

Infrared Spectroscopy (FT-IR)

e Diagnostic Bands:

o O-H/ N-H Stretch: Broad absorption at

o C-H Stretch (Aliphatic):

o C=C Stretch (Aromatic):
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o C-CI Stretch: Strong band at

(often obscured) or

Part 4: Impurity Profiling & Risk Assessment

This section addresses the "Why" for drug development professionals.

The "Stabilizer Artifact" Scenario

A critical, often overlooked source of this impurity is the use of stabilized dichloromethane
(DCM).

e Mechanism: DCM is often stabilized with small amounts of amylene or 1,2-epoxybutane (0.1
- 1%) to scavenge HCI.

e Risk: If a synthesis step involves 4-chloroaniline (or its generation in situ) in DCM stabilized
with 1,2-epoxybutane, the epoxide can react with the aniline to form 1-(4-
chlorophenylamino)-2-butanol.

» Control Strategy:
o Check the Certificate of Analysis (CoA) of the solvent for "Stabilizer: Butylene Oxide".

o Switch to Amylene-stabilized DCM if this impurity is detected.

Genotoxicity Assessment (ICH M7)

» Structural Alert: The molecule contains an aniline moiety. 4-Chloroaniline itself is a known
carcinogen (Group 2B).

o Classification: The

-alkylated derivative (the target molecule) generally retains the structural alert but may have
reduced potency compared to the primary aniline.
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e Action: It must be treated as a Potential Genotoxic Impurity (PGI) until an Ames test proves
otherwise.

e Limit: If confirmed mutagenic, the TTC (Threshold of Toxicological Concern) is typically

for chronic administration.

Impurity Control Workflow (DOT Diagram)
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(RRT ~1.2 vs Aniline)
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Stabilizer Found?

Hypothesis: Stabilizer Artifact Hypothesis: Reagent Impurity
Confirm by spiking 1,2-Epoxybutane Check 4-Chloroaniline purity

Switch Solvent or

Purify Reagent
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Figure 2: Decision tree for investigating the origin of 1-(4-chlorophenylamino)-2-butanol in a
drug substance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butanol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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